5-(4-Ethylphenyl)nicotinic acid
Overview
Description
5-(4-Ethylphenyl)nicotinic acid is a chemical compound with the molecular formula C14H13NO2 and a molecular weight of 227.26 . It is used in scientific research, with applications in drug discovery, organic synthesis, and medicinal chemistry.
Molecular Structure Analysis
The InChI code for 5-(4-Ethylphenyl)nicotinic acid is 1S/C14H13NO2/c1-2-10-3-5-11(6-4-10)12-7-13(14(16)17)9-15-8-12/h3-9H,2H2,1H3,(H,16,17)
. This indicates the specific arrangement of atoms in the molecule.
Physical And Chemical Properties Analysis
5-(4-Ethylphenyl)nicotinic acid has a molecular weight of 227.26 . Its predicted density is 1.175±0.06 g/cm3, and its predicted boiling point is 428.9±40.0 °C .
Scientific Research Applications
Industrial and Ecological Production Methods
Eco-Friendly Production Approaches : Recent studies highlight the development of greener methods for producing nicotinic acid, emphasizing the importance of sustainable chemistry. Researchers have been exploring ecological production methods for nicotinic acid from commercially available raw materials like 3-methylpyridine and 5-ethyl-2-methylpyridine. This is crucial for reducing environmental impact, particularly in minimizing the emission of greenhouse gases like nitrous oxide, a by-product of traditional production processes (Lisicki, Nowak, & Orlińska, 2022).
Pharmacological Studies and Receptor Identification
Nicotinic Acid Receptors and Effects : Research has identified specific receptors (PUMA-G and HM74) for nicotinic acid, which play a role in mediating its anti-lipolytic effects in adipose tissue. This discovery is vital for understanding how nicotinic acid functions at the molecular level and could aid in the development of new drugs targeting these receptors (Tunaru et al., 2003).
Agricultural Applications
Herbicidal Activity : Nicotinic acid and its derivatives have been explored for their potential as herbicides. Studies on novel N-(arylmethoxy)-2-chloronicotinamides derived from nicotinic acid have shown promising herbicidal activities against various plant species, offering a pathway for developing new, natural-product-based herbicides (Yu et al., 2021).
Material Science and Chemistry
Crystal Structure and Properties : The synthesis and characterization of nicotinic acid derivatives, like 2-((2-ethylphenyl)amino)nicotinic acid, provide insights into their crystal packing and crystallization tendencies. Such research contributes to our understanding of the molecular structures and potential applications of these compounds in materials science (Kalra et al., 2017).
Safety And Hazards
properties
IUPAC Name |
5-(4-ethylphenyl)pyridine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c1-2-10-3-5-11(6-4-10)12-7-13(14(16)17)9-15-8-12/h3-9H,2H2,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXBGKBZNILUXAS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CC(=CN=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30675462 | |
Record name | 5-(4-Ethylphenyl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30675462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Ethylphenyl)nicotinic acid | |
CAS RN |
1048308-04-8 | |
Record name | 5-(4-Ethylphenyl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30675462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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